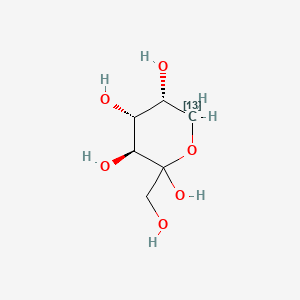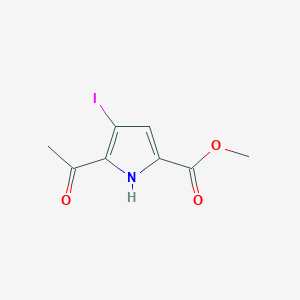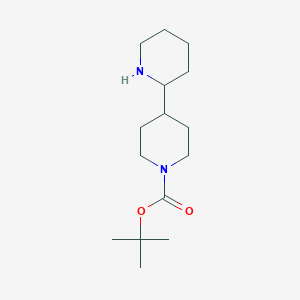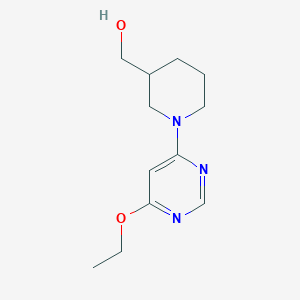
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
Descripción general
Descripción
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a chemical compound with the following properties:
- CAS Number : 1355239-03-0
- Molecular Formula : C14H18FNO6
- Molecular Weight : 315.3 g/mol
- IUPAC Name : (S)-2-(3-fluorophenyl)pyrrolidine (2S,3S)-2,3-dihydroxysuccinate
- Smiles Notation : FC1=CC([C@@H]2CCCN2)=CC=C1.O=C(O)C@@HC@HC(=O)O
Synthesis Analysis
The synthetic route for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate involves the combination of (2S,3S)-2,3-dihydroxybutanedioic acid with (2S)-2-(3-fluorophenyl)pyrrolidine in a 1:1 ratio.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring with a fluorophenyl substituent. The tartrate moiety contributes to its chiral configuration.
Physical And Chemical Properties Analysis
- Purity : 97%
- Appearance : Not specified
- Storage Temperature : Room temperature
- Shipping Temperature : Room temperature
- Physical Form : Not specified
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures like (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their sp^3-hybridization allows efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage due to non-planarity. The versatility of the pyrrolidine scaffold has led to the discovery of bioactive molecules with target selectivity across various therapeutic areas. The stereochemistry provided by different stereoisomers and the spatial orientation of substituents can lead to diverse biological profiles in drug candidates, highlighting the importance of such structures in the design of new compounds with varied biological activities (Li Petri et al., 2021).
Pharmacophore Design for Enzyme Inhibition
Compounds structured around pyrrolidine and its derivatives have been identified as selective inhibitors for enzymes like the p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses. This highlights the utility of pyrrolidine derivatives, such as (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, in designing pharmacophores that can selectively bind to enzyme pockets, displacing natural binders like ATP. This specificity in binding contributes to the development of highly selective and potent inhibitors for therapeutic purposes, especially in the context of inflammation and other related diseases (Scior et al., 2011).
Synthesis of Bioactive Compounds
The pyrrolidine ring, as found in (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, is a key element in synthesizing bioactive compounds, particularly in the context of natural products and pharmaceuticals. The ability to derive various bioactive molecules from pyrrolidine-based structures, leveraging their inherent biological activity and utility as building blocks, underlines their significance in drug discovery and development processes (Pelkey et al., 2015).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolidine structures play a role in the biosynthesis and diversification of pyrrolizidine alkaloids, which serve as a defense mechanism against herbivores in certain plant families. This illustrates the biological importance of pyrrolidine and its derivatives in natural ecosystems and their potential applications in developing novel bioactive compounds with defensive properties (Langel et al., 2011).
Safety And Hazards
Safety data sheets (SDS) are available for this compound. It is essential to handle it with care, following standard laboratory safety protocols.
Direcciones Futuras
Further research could explore its pharmacological properties, potential applications, and optimization of synthesis methods.
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-MSDAVRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849446 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate | |
CAS RN |
1272755-93-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)


![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)
![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)